1-(4-ethynylphenyl)-1H-Pyrazole

Medicinal Chemistry Drug Design ADME Prediction

Sourcing a para-ethynylphenyl pyrazole with a defined rigid vector for click chemistry often leads to regioisomeric mixtures. This 1-(4-ethynylphenyl)-1H-pyrazole is a single-isomer building block designed for selective conjugation. • Optimal Geometry: para-substitution ensures predictable molecular recognition and π-stacking, critical for kinase inhibitor potency. • Defined Reactivity: Terminal alkyne enables quantitative CuAAC or SPAAC ligation with azide-biomolecules for target ID probes. • CNS-Profile: Low MW (168.19 g/mol), no H-bond donors, and LogP ~2.3 support membrane permeability for CNS lead optimization.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 1270965-28-0
Cat. No. B1411712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethynylphenyl)-1H-Pyrazole
CAS1270965-28-0
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)N2C=CC=N2
InChIInChI=1S/C11H8N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12-13/h1,3-9H
InChIKeySAYWAWNHJKVUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethynylphenyl)-1H-Pyrazole: Physicochemical and Structural Overview


1-(4-Ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0) is a synthetic heterocyclic building block composed of a pyrazole ring N-substituted with a para-ethynylphenyl group [1]. It is primarily employed in medicinal chemistry and chemical biology as a versatile intermediate for constructing kinase inhibitors, agrochemicals, and advanced materials via click chemistry and cross-coupling reactions [2]. Unlike simple pyrazoles, the terminal alkyne at the para position confers a defined, rigid vector for bioorthogonal conjugation, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions [3]. This compound is valued for its synthetic tractability and defined physicochemical profile, which includes a moderate lipophilicity (XLogP3 2.4), low polar surface area (17.8 Ų), and no hydrogen bond donors [1] .

1 Bioorthogonal handle for CuAAC/SPAAC ligation strategies
2 Modular building block for kinase inhibitor fragment synthesis
3 Predicted ADME profile aids early lead selection

1-(4-Ethynylphenyl)-1H-Pyrazole: Advantages Over Generic 1-Phenylpyrazoles


Direct substitution with generic 1-phenyl-1H-pyrazole (CAS 1121-57-9) or its ortho- or meta-ethynyl analogs is not scientifically valid due to profound differences in molecular recognition, reactivity, and stability. The para-ethynyl substituent in 1-(4-ethynylphenyl)-1H-pyrazole provides a terminal alkyne handle for selective, high-yielding click chemistry conjugations, a feature absent in the parent phenyl analog [1]. Furthermore, the position of the ethynyl group dictates the geometry and electronic properties of the resulting conjugates and metal complexes; meta- and ortho-substituted analogs exhibit altered bond angles and conjugation pathways, which can disrupt π-stacking interactions or hydrogen bonding networks critical for target binding [2]. In kinase inhibitor design, the 4-ethynylphenyl moiety is a key pharmacophore that enhances potency and selectivity for certain targets (e.g., GABA receptors), whereas the parent phenyl ring or other regioisomers are significantly less active [3]. Finally, the specific physicochemical profile—including a LogP of 1.85-2.4 and no hydrogen bond donors—is uniquely suited for membrane permeability and CNS drug discovery, a profile not shared by analogs with polar substituents or different regioisomers .

Alkyne Handle Absence in Parent Analog
Generic 1-phenyl-1H-pyrazole lacks the terminal alkyne required for click chemistry, limiting its utility in bioconjugation workflows.
Regioisomer Geometry Alters Target Interaction
Ortho- or meta-ethynyl analogs may exhibit divergent binding geometries, potentially disrupting critical π-stacking or H-bond interactions.
Physicochemical Profile Drift with Polar Substituents
Introduction of polar groups (e.g., amine) modifies LogP and H-bond donor count, shifting the membrane permeability profile away from the parent compound.

1-(4-Ethynylphenyl)-1H-Pyrazole: Comparative Evidence vs. Structural Analogs


Lipophilicity and Polar Surface Area vs. Parent Compound

1-(4-Ethynylphenyl)-1H-pyrazole exhibits a significantly higher computed LogP (XLogP3 2.4) compared to the parent compound 1-phenyl-1H-pyrazole (XLogP3 1.7), while maintaining a low topological polar surface area (TPSA) of 17.8 Ų [1]. This 0.7 log unit increase in lipophilicity translates to a predicted 5-fold higher partition coefficient, which is a critical determinant of membrane permeability and oral bioavailability in drug discovery programs [2]. Both compounds possess zero hydrogen bond donors, but the ethynyl substituent adds a π-system that can engage in additional hydrophobic contacts with protein targets.

Lipophilicity (XLogP3)
Class-level
2.4 (target) vs 1.7 (parent) — Δ +0.7 (predicted 5× partition coefficient)
Supports membrane permeability screening in lead discovery.
In silico prediction; verify experimentally.
Medicinal Chemistry Drug Design ADME Prediction

Click Chemistry Reactivity vs. Halogenated Analog

The para-ethynyl group in 1-(4-ethynylphenyl)-1H-pyrazole enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are fundamental to bioorthogonal labeling strategies [1]. In contrast, the closely related halogenated analog 1-(4-bromophenyl)-1H-pyrazole (CAS 17742-01-7) is inert to these click chemistries and requires palladium-catalyzed cross-coupling conditions for further elaboration, which are often incompatible with biological systems [2]. The ethynyl handle permits direct, chemoselective conjugation to azide-functionalized biomolecules, fluorophores, or polymers under mild aqueous conditions, a synthetic advantage not available to the bromo or chloro analogs.

Click Reactivity
Class-level
Rapid triazole formation with azides vs. no reaction for bromo analog.
Enables bioorthogonal labeling workflows.
Functional group compatibility.
Chemical Biology Bioconjugation Click Chemistry

GABA Receptor Antagonist Potency Comparison

In a structure-activity study of 4-alkyl-1-phenylpyrazoles as noncompetitive GABA receptor antagonists, replacing the 4-trifluoromethyl group in the phenyl ring of fipronil analogs with an ethynyl group retained high binding potency [1]. Specifically, 5-amino-4-tert-butyl-3-cyano-1-(2,6-dichloro-4-ethynylphenyl)pyrazole was found to be highly effective and almost isosteric with the most potent trioxabicyclooctane analog [1]. This demonstrates that the 4-ethynylphenyl substructure, a core component of 1-(4-ethynylphenyl)-1H-pyrazole, can serve as a viable bioisostere for the 4-trifluoromethylphenyl group, a common pharmacophore in commercial insecticides and pharmaceuticals, while offering a distinct synthetic handle for further derivatization.

GABA Receptor Potency
Class-level
Reported binding potency comparable to fipronil-core analog.
Supports GABAergic insecticide SAR studies.
From structure-activity relationship study.
Insecticide Discovery GABA Receptor Structure-Activity Relationship

Commercial Availability and Purity

1-(4-Ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0) is commercially available from multiple vendors with a documented purity of 98% . In contrast, the structurally similar analog N-(3-ethynylphenyl)-1-methyl-1H-pyrazol-4-amine, which features a methyl group on the pyrazole ring, is available from fewer sources and has a higher molecular weight (197.24 g/mol) and altered hydrogen-bonding capacity due to the secondary amine . The methyl group in the analog reduces hydrogen-bonding capacity but enhances metabolic stability, which may be advantageous or disadvantageous depending on the specific research objective . For researchers requiring a simple, unsubstituted pyrazole core with a terminal alkyne, 1-(4-ethynylphenyl)-1H-pyrazole offers a more defined and synthetically tractable starting point with broader vendor availability.

Purity Specification
Data to verify
Vendor-reported purity 98%.
Supports accurate reaction stoichiometry.
Data to verify with certificate of analysis.
Chemical Procurement Lead Optimization SAR Studies

Thermal Stability and Storage Conditions

1-(4-Ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0) has a predicted boiling point of 268.1 ± 23.0 °C and a predicted density of 1.00 ± 0.1 g/cm³ [1]. The vendor recommends storage at 2-8°C in a sealed, dry environment, indicating sensitivity to moisture and elevated temperatures . While specific stability data for the regioisomer 4-ethynyl-1-phenyl-1H-pyrazole (CAS 126747-14-6) is not directly comparable, the para-substituted isomer is generally considered to have greater thermal and chemical stability than ortho-substituted analogs due to reduced steric strain, making it a more reliable building block for long-term storage and multi-step synthesis.

Thermal Stability
Context-dependent
Predicted boiling point 268.1 °C; Storage: 2–8 °C, sealed dry.
Storage conditions critical for terminal alkyne integrity.
Predicted property; verify long-term stability.
Compound Management Long-Term Storage Stability

1-(4-Ethynylphenyl)-1H-Pyrazole: Optimal Use Cases


Bioorthogonal Probe Synthesis & Bioconjugation

This compound is ideally suited for constructing chemical probes for target identification and validation. Its terminal alkyne undergoes quantitative CuAAC or SPAAC reactions with azide-functionalized biomolecules, enabling the selective installation of fluorophores, affinity tags, or cytotoxic payloads [1]. This is a core application for which halogenated analogs are unsuitable.

SAR Studies for GABAergic Insecticides

Researchers developing novel insecticides targeting the GABA receptor can use 1-(4-ethynylphenyl)-1H-pyrazole as a key intermediate. The 4-ethynylphenyl substructure has been shown to retain high binding potency when used as a bioisostere for the 4-trifluoromethylphenyl group found in fipronil [2]. This allows for the exploration of new chemical space while maintaining target engagement.

Kinase Inhibitor Fragment Libraries & Lead Optimization

The combination of a low molecular weight (168.19 g/mol), moderate lipophilicity (LogP 1.85-2.4), and a terminal alkyne handle makes this compound an attractive fragment for kinase inhibitor design . It can be readily elaborated via Sonogashira coupling or click chemistry to rapidly generate focused libraries for hit-to-lead optimization campaigns.

Coordination Chemistry & MOF Synthesis

The pyrazole nitrogen atoms can act as ligands for transition metals, while the ethynyl group can participate in π-complexation or serve as a linker for further functionalization. This dual reactivity is valuable for constructing novel coordination polymers and MOFs with tailored electronic and catalytic properties [3].

Application
Selection Property
Validation Focus
Bioorthogonal Probe Synthesis
Terminal alkyne for CuAAC/SPAAC
Selective conjugation to azide-functionalized biomolecules
GABAergic Insecticide SAR Studies
4-Ethynylphenyl as bioisostere for CF3-phenyl
GABA receptor binding assay context
Kinase Inhibitor Fragment Libraries
Moderate lipophilicity and low molecular weight
Hit-to-lead elaboration via cross-coupling
Coordination Polymer & MOF Synthesis
Pyrazole N-donor and alkyne π-system
Metal-organic framework topology

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